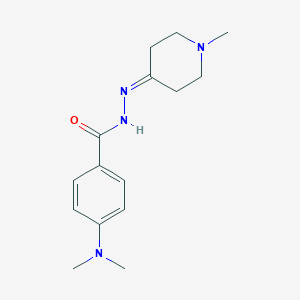

![molecular formula C16H14N4O6S B447385 2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxamida CAS No. 312925-58-9](/img/structure/B447385.png)

2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

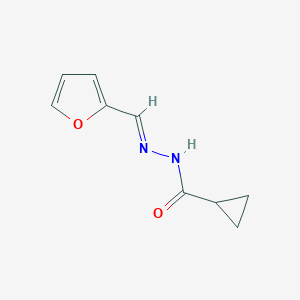

The compound is a derivative of benzothiophene, which is a type of heterocyclic compound . Benzothiophene derivatives are known to be valuable molecular scaffolds in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiophene derivatives can be synthesized through various methods. One such method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . Another method involves the use of N-(4-acetylphenyl)-2-chloroacetamide and various functionalized thiocarbamoyl compounds .Aplicaciones Científicas De Investigación

Semiconductores orgánicos

Los derivados del tiofeno como el que se está considerando son cruciales en el desarrollo de semiconductores orgánicos . Estos materiales son esenciales para crear dispositivos electrónicos flexibles, ligeros y rentables. La estructura específica del tiofeno permite la sintonización fina de las propiedades electrónicas, lo que lo hace adecuado para su uso en transistores de efecto de campo orgánicos (OFET) y diodos orgánicos emisores de luz (OLED) .

Inhibidores de la corrosión

En la química industrial, las moléculas basadas en tiofeno sirven como inhibidores de la corrosión . Se añaden a los materiales para evitar la corrosión, lo que es particularmente útil para prolongar la vida útil de los metales y las aleaciones utilizados en la construcción y la maquinaria.

Propiedades farmacológicas

Los derivados del tiofeno exhiben una gama de propiedades farmacológicas. Se han estudiado por su potencial como agentes anticancerígenos, antiinflamatorios, antimicrobianos, antihipertensivos y antiateroscleróticos . Los análogos estructurales del tiofeno se pueden diseñar para dirigirse a vías biológicas específicas, lo que ofrece una vía para el desarrollo de nuevos medicamentos.

Ciencia de los materiales

En el ámbito de la ciencia de los materiales, los derivados del tiofeno contribuyen al avance de nuevos materiales con propiedades únicas . Se utilizan en la fabricación de materiales de alto rendimiento que tienen aplicaciones en diversas industrias, como la automotriz, aeroespacial y electrónica.

Aplicaciones agroquímicas

Los derivados del tiofeno también son importantes en la industria agroquímica. Se pueden formular en compuestos que actúan como herbicidas, pesticidas y fungicidas, ayudando a proteger los cultivos y mejorar la productividad agrícola .

Agentes anestésicos

Algunos derivados del tiofeno se utilizan como agentes anestésicos. Por ejemplo, la articaína, que contiene un anillo de tiofeno, se utiliza como anestésico dental en Europa debido a su eficacia como bloqueador de los canales de sodio regulados por voltaje .

Mecanismo De Acción

Target of Action

The primary target of 2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is STING (Stimulator of Interferon Genes), an important immune-associated protein . STING is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells . It serves as a pattern-recognition receptor (PRR) as well as an adaptor molecule .

Mode of Action

This compound interacts with STING by forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction with the CDN-binding domain of the STING protein . This interaction activates STING, triggering the IRF and NF-κB pathways .

Análisis Bioquímico

Biochemical Properties

2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with the stimulator of interferon genes (STING) protein, which is an important immune-associated protein localized in the endoplasmic reticulum membrane . Upon activation by 2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, STING triggers the interferon regulatory factor (IRF) and nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) pathways, leading to the production of type I interferons and proinflammatory cytokines . These interactions are crucial for priming innate immune responses and achieving antitumor efficacy .

Cellular Effects

2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to increase the phosphorylation of downstream signaling molecules such as TBK1 and IRF3, which are involved in the STING pathway . This activation leads to the production of interferons and cytokines, which play a role in immune responses and inflammation . Additionally, the compound’s effects on gene expression and cellular metabolism contribute to its potential anticancer properties .

Molecular Mechanism

The molecular mechanism of action of 2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to the CDN-binding domain of the STING protein, forming canonical hydrogen bonds, π-π stacking interactions, and π-cation interactions . These interactions stabilize the active conformation of STING, leading to the activation of downstream signaling pathways . The compound’s ability to modulate enzyme activity and gene expression further contributes to its biochemical and pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, leading to sustained activation of the STING pathway and prolonged production of interferons and cytokines . The compound’s stability and degradation rates may vary depending on the experimental conditions and the specific cell types used in the studies .

Dosage Effects in Animal Models

The effects of 2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively activate the STING pathway and produce immune responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including inflammation and tissue damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to achieve the desired effects while minimizing potential side effects .

Metabolic Pathways

2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s interactions with the STING protein and its downstream signaling molecules play a crucial role in its metabolic effects . Additionally, the compound’s effects on metabolic flux and metabolite levels contribute to its overall biochemical and pharmacological properties .

Transport and Distribution

The transport and distribution of 2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide within cells and tissues are influenced by various transporters and binding proteins. The compound’s interactions with these transporters and proteins affect its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s activity and effects within different tissues and cell types .

Subcellular Localization

The subcellular localization of 2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is an important factor in its activity and function. The compound is primarily localized in the endoplasmic reticulum membrane, where it interacts with the STING protein . This localization is crucial for the compound’s ability to activate the STING pathway and produce immune responses . Additionally, the compound’s targeting signals and post-translational modifications may influence its localization and activity within specific cellular compartments .

Propiedades

IUPAC Name |

2-[(2,4-dinitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6S/c17-14(21)13-10-3-1-2-4-12(10)27-16(13)18-15(22)9-6-5-8(19(23)24)7-11(9)20(25)26/h5-7H,1-4H2,(H2,17,21)(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGSAVCPKJNIRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447315.png)

![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447316.png)

![2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B447319.png)

![3,4-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B447322.png)

![Isopropyl 2-[(3-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447324.png)

![Isopropyl 2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447326.png)